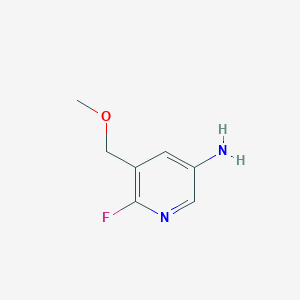![molecular formula C15H21N B12634932 1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane CAS No. 919288-13-4](/img/structure/B12634932.png)
1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane is a compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic chemistry. The bicyclic structure provides rigidity and conformational constraints, which can be advantageous in drug design and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of maleimides with N-tosylhydrazones using palladium-catalyzed reactions . This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of this compound.
Another method involves the photochemical decomposition of CHF2-substituted pyrazolines . This approach offers mild conditions and excellent functional group tolerance, resulting in moderate to excellent yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using palladium catalysts. The scalability of these reactions makes them suitable for industrial applications, ensuring consistent and high-quality production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, providing a rigid and conformationally constrained structure.
Biology: It is studied for its potential biological activities, including interactions with various biological targets.
Medicine: The compound shows promise in drug design, particularly as a scaffold for developing new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes due to its unique structural properties
Mécanisme D'action
The mechanism of action of 1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to target proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with similar rigidity and structural properties.
Ficellomycin: Contains a 1-azabicyclo[3.1.0]hexane ring and exhibits biological activity against bacteria, fungi, and tumors.
Uniqueness
1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of the 2-methylpropyl group. This substitution provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
919288-13-4 |
|---|---|
Formule moléculaire |
C15H21N |
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
1-[4-(2-methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H21N/c1-11(2)7-12-3-5-13(6-4-12)15-8-14(15)9-16-10-15/h3-6,11,14,16H,7-10H2,1-2H3 |
Clé InChI |
RKVRCWJNSGPHPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C23CC2CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



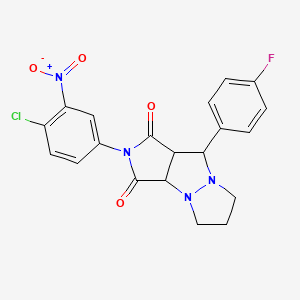
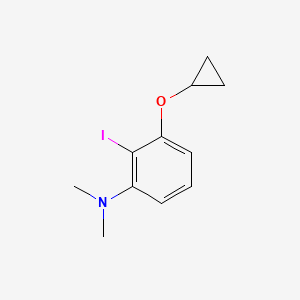

![S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate](/img/structure/B12634871.png)
![Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B12634879.png)
![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (1/3)](/img/structure/B12634881.png)
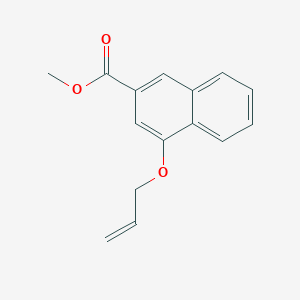
![Methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate](/img/structure/B12634904.png)
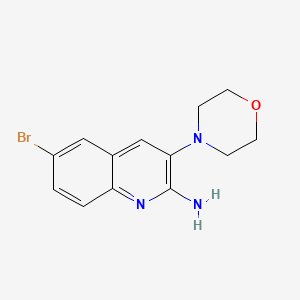
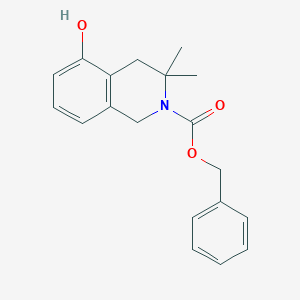
![2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12634931.png)
![5-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B12634935.png)
